molecular formula C10H8N2O3 B14856658 Methyl 4-acetyl-6-cyanopyridine-2-carboxylate

Methyl 4-acetyl-6-cyanopyridine-2-carboxylate

Cat. No.: B14856658
M. Wt: 204.18 g/mol
InChI Key: MENKCHFOVQYHLE-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-cyanopyridine-2-carboxylate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the pyridine family, which is known for its wide range of biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-6-cyanopyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with acetic anhydride and a cyanating agent. The reaction is usually carried out in the presence of a catalyst such as triethylamine in a solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-acetyl-6-cyanopyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetyl-2-cyanopyridine-3-carboxylate
  • Methyl 4-acetyl-5-cyanopyridine-2-carboxylate
  • Methyl 4-acetyl-6-cyanopyridine-3-carboxylate

Uniqueness

Methyl 4-acetyl-6-cyanopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both acetyl and cyanopyridine groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-acetyl-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-6(13)7-3-8(5-11)12-9(4-7)10(14)15-2/h3-4H,1-2H3

InChI Key

MENKCHFOVQYHLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)OC)C#N

Origin of Product

United States

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